N-(2,4-difluorophenyl)guanidine
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Overview
Description
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)guanidine or similar guanidine derivatives can be achieved through various methods. One such method involves a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Molecular Structure Analysis
The molecular weight of “this compound” is 185.17 g/mol . The InChI code for the compound is 1S/C8H8F2N4/c9-6-2-1-5 (7 (10)3-6)4-13-14-8 (11)12/h1-4H, (H4,11,12,14)/b13-4+ .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 185.17 g/mol . It has a complex structure with 13 heavy atoms . The compound’s exact mass and monoisotopic mass are 185.07645362 g/mol .
Scientific Research Applications
Biological Activities and Therapeutic Applications
N-(2,4-difluorophenyl)guanidine, as a derivative of guanidine compounds, has been found to have significant biological activities and therapeutic uses. Guanidine compounds, including those incorporating arginine, have been developed for potential drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics. These developments emphasize the new mechanisms of pharmacological action of guanidine derivatives (Sa̧czewski & Balewski, 2013).
Coordination Chemistry and Catalytic Processes
Amidines and guanidines, including this compound, have shown varied coordination modes at metals from across the periodic table. They have been increasingly applied in catalytic processes. The evolution of these compounds since the 1980s has led to sophisticated substitution about their common ligand framework to address specific problems in various fields of chemistry (Coles, 2006).
Synthesis and Chemical Applications
This compound is part of the versatile functional group of guanidines, which have found application in a diversity of biological activities. Advances in the synthesis of guanidines, including methods such as metal-mediated catalytic addition of amines to carbodiimides, have opened avenues for their application in medicinal chemistry, organometallic and coordination chemistry, and organic synthesis (Alonso-Moreno et al., 2014).
Role in Medicinal Chemistry and Drug Design
The guanidine group, integral to this compound, is significant in medicinal chemistry. Guanidine-containing molecules, due to their diverse chemical, biochemical, and pharmacological properties, are crucial in the design and development of novel drugs. They have applications as CNS agents, anti-inflammatory agents, inhibitors of various enzymes, antithrombotic, antidiabetic, and chemotherapeutic agents, as well as in transporters and vectors (Sa̧czewski & Balewski, 2009).
Application in Anion Recognition and Electrochemistry
The guanidine unit, as found in this compound, can act as a binding site for anions. Studies on compounds like 2-arylamino-1,3-diaza[3]ferrocenophane, which incorporate the guanidine unit, have shown unique electrochemical behaviors, such as recognition of various anions. This finding is significant for developing molecular probes and understanding redox-ratiometric measurements (Sola et al., 2011).
Mechanism of Action
Target of Action
N-(2,4-difluorophenyl)guanidine, also known as 1-(2,4-difluorophenyl)guanidine, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 . Nav1.7 is a key player in pain signaling, making it a primary target of this compound .
Mode of Action
The compound this compound interacts with its target, the Nav1.7 channel, by binding to it and inhibiting its function . This inhibition prevents the propagation of pain signals, leading to an analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pain signaling pathway. By inhibiting the Nav1.7 channel, the compound disrupts the transmission of pain signals, thereby affecting the overall pain perception .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain signaling. By inhibiting the Nav1.7 channel, the compound prevents the propagation of these signals, resulting in an analgesic effect .
Biochemical Analysis
Biochemical Properties
N-(2,4-difluorophenyl)guanidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain voltage-gated sodium channels, such as Nav1.7 . This interaction is significant because Nav1.7 is a key player in pain signaling pathways. By inhibiting this channel, this compound can modulate pain perception, making it a potential candidate for analgesic drug development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of Nav1.7 by this compound can lead to altered pain signaling in neurons . Additionally, this compound may impact other cellular processes, such as ion transport and membrane potential regulation, due to its interaction with voltage-gated sodium channels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of voltage-gated sodium channels, particularly Nav1.7 . This inhibition occurs through the binding of this compound to the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability. This mechanism is crucial for its potential use as an analgesic agent.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVLAFKKDYJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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